
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features both a nitrophenyl group and a pyridinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with a pyridine derivative under specific conditions. A common method might include:
Aldol Condensation: Reacting 4-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-1-(pyridin-3-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethanoic acid.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one would depend on its specific application. For example:
Biological Activity: If it exhibits antimicrobial activity, it might interact with bacterial cell walls or enzymes.
Chemical Reactivity: The nitro and pyridinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2-(4-Nitrophenyl)-1-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.
2-(4-Nitrophenyl)-1-(pyridin-4-yl)ethan-1-one: Another positional isomer.
2-(4-Aminophenyl)-1-(pyridin-3-yl)ethan-1-one: Reduction product of the nitro compound.
Uniqueness
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H10N2O3/c16-13(11-2-1-7-14-9-11)8-10-3-5-12(6-4-10)15(17)18/h1-7,9H,8H2 |
InChI 键 |
NNWDCNMEMYYVHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


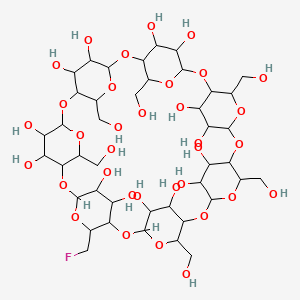
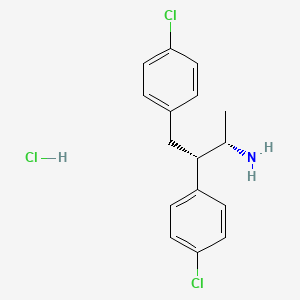


![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
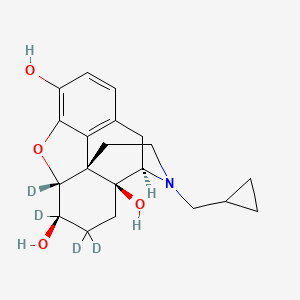
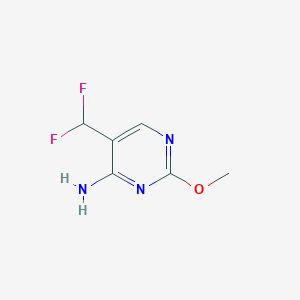
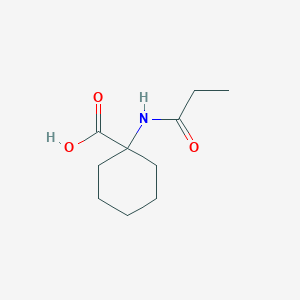
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)

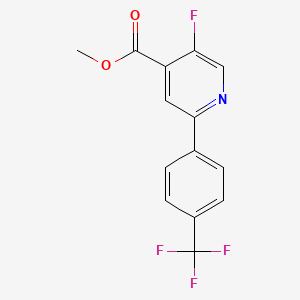

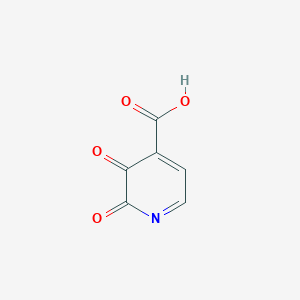
![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)
